Cas no 2649047-07-2 (2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid
- 2649047-07-2
- 2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid
- EN300-1494101
-
- Inchi: 1S/C27H34N2O5/c1-3-27(2,25(31)32)29-24(30)16-6-4-5-11-17-28-26(33)34-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,3-6,11,16-18H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: WVEXYRRPFYOBSI-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCCC(NC(C(=O)O)(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1494101-50mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-100mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-250mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-500mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-1000mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-2500mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-5000mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-10000mg |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1494101-0.05g |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1494101-0.1g |
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2649047-07-2 | 0.1g |
$2963.0 | 2023-06-05 |
2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid
Introduction to Compound CAS No. 2649047-07-2: 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic Acid
The compound with CAS No. 2649047-07-2, known as 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a heptanamide chain, and a 2-methylbutanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, playing a crucial role in solid-phase synthesis by temporarily blocking the amine functionality during the synthesis process.
Recent advancements in peptide chemistry have highlighted the importance of such compounds in drug discovery and development. The heptanamide chain in this molecule serves as a flexible linker, facilitating interactions between different functional groups. This feature makes it particularly useful in designing bioactive molecules with tailored pharmacokinetic properties. Moreover, the 2-methylbutanoic acid moiety contributes to the overall hydrophobicity of the molecule, enhancing its ability to cross biological membranes and interact with target proteins.
One of the most notable applications of this compound is in the synthesis of complex peptides and proteins. The Fmoc group allows for precise control over the synthesis process, enabling researchers to build intricate peptide sequences with high fidelity. This has been instrumental in advancing research into therapeutic peptides, which are increasingly being explored for their potential in treating various diseases, including cancer and infectious diseases.
In addition to its role in peptide synthesis, this compound has also found applications in materials science. Its unique structure makes it an ideal candidate for designing self-assembling materials and drug delivery systems. Recent studies have demonstrated that molecules with similar architectures can form nanoscale structures that enhance drug stability and bioavailability, opening new avenues for targeted drug delivery.
The synthesis of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key steps include the installation of the Fmoc group, elongation of the heptanamide chain, and functionalization with the 2-methylbutanoic acid moiety. Each step requires meticulous control over reaction conditions to ensure high yields and purity.
From an environmental perspective, this compound is not classified as a hazardous chemical or controlled substance under current regulations. Its production and use are typically conducted under standard laboratory practices, ensuring minimal environmental impact. This aligns with global efforts to promote sustainable chemistry and reduce the ecological footprint of chemical manufacturing.
In conclusion, CAS No. 2649047-07-2 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool in peptide synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing scientific knowledge and improving human health.
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